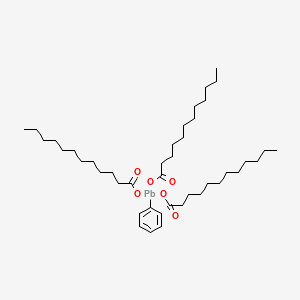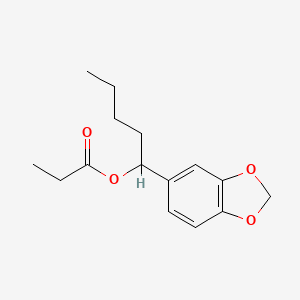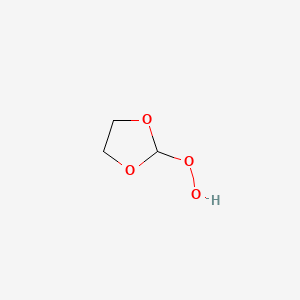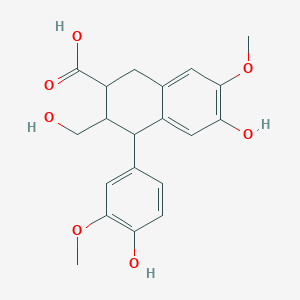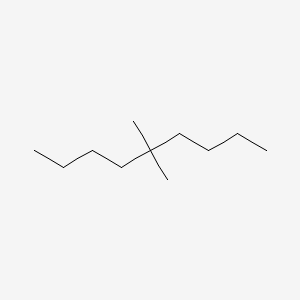
5,5-Dimethylnonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylnonane is a branched hydrocarbon with the molecular formula C11H24. It is a member of the alkane family, characterized by single bonds between carbon atoms. This compound is notable for its structural uniqueness, having two methyl groups attached to the fifth carbon of a nonane chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylnonane can be achieved through a multi-step reaction pathway. One documented method involves the Grignard addition of 2-bromopentane to hexan-2-one, producing the tertiary alcohol 5,5-dimethylnonan-5-ol. This intermediate undergoes dehydration using phosphorus oxychloride in pyridine to yield isomers of the alkene 5,5-dimethylnon-5-ene. Finally, hydrogenation of the alkene over a palladium on carbon catalyst produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar multi-step synthesis processes, optimized for higher yields and purity.
化学反応の分析
Types of Reactions: 5,5-Dimethylnonane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using chlorine or bromine under UV light can replace hydrogen atoms with halogen atoms.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize alkanes to form alcohols, ketones, or carboxylic acids.
Reduction Reactions: Catalytic hydrogenation can reduce alkenes or alkynes to alkanes.
Major Products:
Halogenation: Produces halogenated derivatives such as 5-chloro-5,5-dimethylnonane.
Oxidation: Can yield alcohols, ketones, or acids depending on the reaction conditions.
Reduction: Typically results in the formation of simpler alkanes.
科学的研究の応用
5,5-Dimethylnonane has various applications in scientific research:
Biology and Medicine: While specific biological applications are limited, similar alkanes are often studied for their interactions with biological membranes and potential as biofuels.
Industry: Utilized in the synthesis of more complex organic molecules and as a solvent in chemical reactions.
作用機序
The mechanism of action for 5,5-Dimethylnonane primarily involves its interactions as a non-polar solvent. It can dissolve non-polar substances and facilitate various chemical reactions by providing a medium for reactants to interact. The molecular targets and pathways are generally related to its physical properties rather than specific biochemical interactions .
類似化合物との比較
- 4,5-Dimethylnonane
- 2,5-Dimethylnonane
- 3,3-Dimethylnonane
Comparison: 5,5-Dimethylnonane is unique due to the positioning of its methyl groups, which influences its physical and chemical properties. For instance, the placement of methyl groups can affect the boiling point, melting point, and reactivity of the compound. Compared to its isomers, this compound may exhibit different solubility and stability characteristics .
特性
CAS番号 |
6414-96-6 |
|---|---|
分子式 |
C11H24 |
分子量 |
156.31 g/mol |
IUPAC名 |
5,5-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 |
InChIキー |
BEPKYSJVUZWKMP-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)



